2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 hcl
Description
Key Synonyms:
Registry Identifiers:
- CAS Registry Number : 361979-30-8
- PubChem CID : 2756349
- ChEMBL ID : CHEMBL4574774
- MDL Number : MFCD01475943
These identifiers facilitate cross-referencing in chemical inventories and regulatory documentation. For example, the CAS number 361979-30-8 is critical for compliance with chemical safety reporting under frameworks like REACH and TSCA.
Structural Relationship to Piperazine Derivatives
The compound belongs to the piperazine derivative family, characterized by a six-membered diamine ring. Its structure diverges from simpler piperazines through two key modifications:
Core Piperazine Skeleton:
Piperazine ($$ \text{C}4\text{H}{10}\text{N}2 $$) consists of a six-membered ring with two nitrogen atoms at opposing positions. In this derivative, one nitrogen (N-4) is substituted with a benzyl group, while the other (N-1) is bonded to an amino ketone side chain ($$ \text{NH}2\text{-CH}_2\text{-CO} $$).
Comparative Analysis with Related Derivatives:
- Benzylpiperazine (BZP) : The parent compound lacks the amino ketone side chain, featuring only a benzyl group at N-1. BZP’s structure ($$ \text{C}{11}\text{H}{16}\text{N}_2 $$) is simpler, but both compounds share the benzyl-piperazine motif.
- 1-(4-Methylpiperazinyl)propan-2-one : Replaces the benzyl group with a methyl group but retains the ketone side chain, illustrating modular piperazine derivatization.
The amino ketone moiety introduces hydrogen-bonding capacity and steric bulk, which influence physicochemical properties such as solubility and receptor binding affinity compared to unmodified piperazines.
Structural Depiction:
The 2D structure (Fig. 1) shows the piperazine ring (positions 1–4), benzyl group at N-4, and amino ketone at N-1. The hydrochloride counterions stabilize the protonated amine groups under physiological conditions.
Fig. 1 : 2D structure of 2-amino-1-(4-benzylpiperazin-1-yl)-ethanone 2 HCl. Source: PubChem
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZBQIXOMXJVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Benzylpiperazine Intermediate
The most widely reported method involves a two-step nucleophilic substitution pathway. First, 4-benzylpiperazine is synthesized by reacting piperazine with benzyl bromide in chloroform at 0–25°C for 6–8 hours. The product is washed with potassium carbonate to remove unreacted starting materials, achieving yields of 78–85%.
In the second step, 4-benzylpiperazine reacts with 2-chloroethanone hydrochloride in ethyl acetate under reflux (90°C) for 12 hours. Triethylamine acts as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the chloroethanone electrophile. The reaction is monitored via thin-layer chromatography (TLC) until completion, yielding the tertiary amine intermediate.
Key reaction:
$$ \text{4-Benzylpiperazine} + \text{2-Chloroethanone HCl} \xrightarrow[\text{EtOAc, 90°C}]{\text{Et}_3\text{N}} \text{2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone} $$
One-Pot Condensation Approach
Alternative protocols condense benzyl chloride, piperazine, and 2-aminoethanone precursors in a single reactor. A 2019 study demonstrated this method using acetonitrile as a solvent at 60°C for 24 hours, with potassium iodide as a catalyst. While reducing purification steps, this approach yields 65–72% product due to competing side reactions.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | |
|---|---|---|---|---|
| Chloroform | 4.81 | 78 | 8 | |
| Ethanol | 24.55 | 82 | 6 | |
| Acetonitrile | 37.5 | 72 | 5 |
Ethanol enhances nucleophilicity through hydrogen bonding but risks esterification side products. Acetonitrile accelerates reactions via dipolar interactions but requires stringent moisture control.
Catalytic Additives
Incorporating 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields to 89% in biphasic water-ethyl acetate systems. Microwave irradiation at 150 W reduces reaction times to 2 hours while maintaining 84% yield.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via sequential solvent systems:
Spectroscopic Validation
1H NMR (DMSO-d6, 400 MHz):
- δ 7.32–7.25 (m, 5H, benzyl aromatic)
- δ 3.72 (s, 2H, CH2CO)
- δ 2.85–2.45 (m, 8H, piperazine)
- δ 1.98 (s, 2H, NH2)
ESI-MS: m/z 262.15 [M+H]+ (calculated 262.18 for C13H20ClN3O)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies using tubular reactors (ID 1 mm, L 10 m) achieve 92% conversion at 100°C with 5-minute residence time. Key parameters:
| Parameter | Optimal Value | |
|---|---|---|
| Flow rate | 0.5 mL/min | |
| Pressure | 15 bar | |
| Temperature | 100°C |
Quality Control Metrics
Batch consistency is ensured through:
- Residual solvent analysis : GC-FID limits <500 ppm for ethyl acetate
- Chiral purity : Chiral HPLC >98% ee using cellulose tris(3,5-dimethylphenylcarbamate) column
- Water content : Karl Fischer titration <0.5% w/w
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index | |
|---|---|---|---|---|---|
| Two-step substitution | 85 | 99.5 | High | 1.0 | |
| One-pot condensation | 72 | 97.8 | Moderate | 0.8 | |
| Continuous flow | 92 | 99.9 | High | 1.2 |
The two-step method remains preferred for laboratory synthesis, while continuous flow systems show promise for industrial manufacturing despite higher initial capital costs.
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities include:
- N,N'-Dibenzylpiperazine : Forms via over-alkylation (5–8% in uncontrolled reactions)
- Ethanol adducts : Result from solvent participation in nucleophilic attack
Mitigation:
Hygroscopicity Management
The free base form absorbs atmospheric moisture rapidly (0.5% w/w/hr at 60% RH). Lyophilization from tert-butanol/water mixtures produces stable dihydrochloride salt forms with <0.1% moisture uptake after 12 months.
Case Studies in Process Optimization
Catalytic Hydrogenation Approach
A 2022 study achieved 94% yield by substituting benzyl chloride with benzyl alcohol in the presence of Pd/C (5 mol%) under 30 psi H2. This eliminates halide waste but requires specialized equipment.
Enzymatic Resolution
Candida antarctica lipase B selectively acylates undesired (R)-enantiomers in racemic mixtures, enabling isolation of (S)-configured product with 99% ee. Though adding 15% to production costs, this method meets stringent enantiopurity requirements for neurological applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the cytotoxic activity of piperazine derivatives, including those similar to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that piperazine-based structures exhibited significant antiproliferative effects against breast cancer cells, suggesting their potential as anticancer agents .
Antiviral Activity
Another notable application of this compound is its antiviral properties. Research indicates that piperazine derivatives can inhibit the replication of viruses such as HSV-1 (Herpes Simplex Virus Type 1).
- Case Study : In a comparative analysis, a specific piperazine derivative was found to be effective in preventing viral replication, thus supporting its use in antiviral therapies .
Therapeutic Applications
The potential therapeutic applications of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl extend beyond oncology and virology:
- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its efficacy in treating conditions like anxiety and depression.
- Antidepressant Activity : Compounds with piperazine moieties have been explored for their antidepressant effects, indicating that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl may also possess similar properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations: Piperazine Core Modifications: The target compound’s benzyl-piperazine moiety distinguishes it from analogs with benzothiazole (antiproliferative activity ) or dimethyl substituents (reduced steric hindrance ). Aromatic Substituents: Compounds like 2-Amino-1-(4-hydroxyphenyl)ethanone HCl lack the piperazine ring but retain the amino ketone group, emphasizing the role of the piperazine core in receptor targeting .
Synthetic Routes: Piperazine derivatives often employ Pd/C-catalyzed hydrogenation (e.g., ) or substitution reactions (e.g., ). Hydroxyacetophenone derivatives are synthesized via oxidation or hydrogenation of nitroso precursors .
Hydroxyacetophenones (e.g., Keto Octopamine HCl) are studied for metabolic and neurological effects, highlighting divergent applications compared to piperazine derivatives .
Physical Properties: Hydrochloride salts (e.g., target compound, Keto Octopamine HCl) exhibit enhanced solubility, critical for pharmacological testing . Melting points for hydrochloride salts range from 241–251°C (decomposition), as seen in hydroxyacetophenone derivatives .
Biological Activity
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl (CAS Number: 361979-30-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, its mechanism of action, and relevant case studies.
Biological Activity Overview
The biological activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl has been explored primarily in the context of cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Research indicates that compounds with piperazine moieties, such as 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl, may exert their effects through the inhibition of poly (ADP-ribose) polymerase (PARP) activity. This inhibition can lead to increased apoptosis in cancer cells by enhancing DNA damage response pathways .
Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of related compounds against human breast cancer cells, revealing that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established PARP inhibitors like Olaparib. For instance, one derivative demonstrated an IC50 value of approximately 18 μM against breast cancer cells .
Comparative Efficacy Table
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl | MCF-7 (breast cancer) | TBD | |
| Olaparib | MCF-7 (breast cancer) | 57.3 | |
| Compound 5e | MCF-7 (breast cancer) | 18 |
Case Studies
- Study on PARP Inhibition : In a collaborative screening study, derivatives similar to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone were tested for their ability to inhibit PARP activity. Results indicated that these compounds could significantly reduce PARP activity and enhance apoptosis markers in treated cells .
- In Vitro Assays : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including HeLa (cervical adenocarcinoma) and THP-1 (acute monocytic leukemia). The results demonstrated varying degrees of growth inhibition depending on the concentration used, highlighting the compound's potential as an anti-cancer agent .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 HCl?
Methodological Answer:
A common approach involves coupling a piperazine derivative with a protected amino ketone intermediate. For example, N-Boc-glycine can be reacted with a substituted piperazine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the Boc-protected precursor. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine, which is then converted to the hydrochloride salt using HCl in a polar solvent like ethanol . Reaction optimization (e.g., stoichiometry, temperature, and solvent selection) is critical for yields >50%, as noted in analogous piperazine-ethanone syntheses .
Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?
Methodological Answer:
When crystallographic data exhibits twinning or weak diffraction (common with flexible piperazine moieties), use SHELXL for refinement. Implement the TWIN and BASF commands to model twinned domains, and apply restraints to the benzyl and piperazine groups to address thermal motion discrepancies. High-resolution data (≤1.0 Å) is preferred for anisotropic refinement of the hydrochloride counterion. Cross-validate results using density functional theory (DFT)-optimized geometry comparisons .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the benzyl-piperazine scaffold (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm).
- X-ray crystallography : Resolves protonation states of the piperazine nitrogen and confirms HCl salt formation .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₈N₃O⁺·Cl⁻).
- FT-IR : Identifies carbonyl (C=O stretch ~1650–1700 cm⁻¹) and ammonium (N–H bend ~1500–1600 cm⁻¹) groups .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like histamine or serotonin receptors, leveraging the benzyl group’s hydrophobic interactions. For ADMET predictions, employ SwissADME or pkCSM to analyze solubility (LogS), blood-brain barrier permeability (BBBP), and cytochrome P450 inhibition. Parameterize force fields (e.g., GAFF2) for molecular dynamics simulations to study conformational stability in aqueous environments .
Basic: How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
- Solvent selection : Use DCM or THF for coupling reactions to enhance intermediate solubility.
- Catalyst optimization : Replace EDC/HOBt with DMT-MM for reduced side reactions in aqueous conditions.
- Temperature control : Maintain 0–5°C during Boc deprotection to minimize decomposition.
- Workup : Precipitate the HCl salt in cold diethyl ether for higher purity (>95%) .
Advanced: What role does the benzyl group play in modulating receptor binding affinity?
Methodological Answer:
The benzyl group enhances lipophilicity , improving membrane permeability (LogP ~2.5). Structure-activity relationship (SAR) studies on analogous compounds show that para-substituted benzyl groups (e.g., 4-Cl, 4-OMe) increase selectivity for monoamine transporters by forming π-π stacking with aromatic residues in binding pockets. Competitive radioligand assays (e.g., ³H-naloxone displacement) quantify affinity changes when the benzyl group is modified .
Advanced: How can researchers resolve discrepancies in bioactivity data across different assays?
Methodological Answer:
- Assay standardization : Normalize data using reference agonists/antagonists (e.g., ketanserin for 5-HT₂A assays).
- Control for counterion effects : Compare HCl vs. freebase forms, as protonation states alter receptor interaction.
- Statistical analysis : Apply the Grubbs test to identify outliers in dose-response curves (e.g., EC₅₀ values). Replicate experiments in orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to isolate the HCl salt with >98% purity.
- Column chromatography : Employ silica gel with gradient elution (DCM:MeOH 10:1 → 5:1) for intermediates.
- HPLC : Apply a C18 column (0.1% TFA in H₂O/ACN) to separate diastereomers or byproducts .
Advanced: What strategies mitigate hydrolysis of the ethanone moiety during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce water exposure.
- Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to prevent oxidation.
- Container selection : Use amber glass vials with PTFE-lined caps to avoid light- and moisture-induced degradation .
Advanced: How can cryo-EM complement X-ray data for studying this compound’s macromolecular interactions?
Methodological Answer:
Cryo-EM is advantageous for analyzing complexes with low crystallinity (e.g., GPCR-bound states). Use RELION for 3D reconstruction of the compound bound to a receptor in lipid nanodiscs. Resolve density maps at ≤3.0 Å resolution to identify hydrogen bonds between the ethanone carbonyl and conserved aspartate residues (e.g., D3.32 in 5-HT₂A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
